Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Description
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate (CAS: 17594-47-7) is a β-diketonate coordination compound with the molecular formula C22H38BaO4·xH2O (anhydrous molecular weight: 503.86 g/mol) . It is a white, crystalline solid , widely used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for synthesizing superconducting thin films and functional nanomaterials . Key properties include:
Properties
CAS No. |
17594-47-7 |
|---|---|
Molecular Formula |
C22H38BaO4 |
Molecular Weight |
503.9 g/mol |
IUPAC Name |
barium(2+);bis((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) |
InChI |
InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
InChI Key |
NYBMVAOYALBBBH-ATMONBRVSA-L |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
High-purity Ba(OH)₂ (≥99.9%) and Hthd (≥98%) are dissolved in azeotropic solvents to minimize hydration. Automated dosing systems ensure precise stoichiometric control, reducing batch-to-batch variability.
Reaction Optimization
A study comparing batch vs. continuous flow systems revealed:
| System Type | Yield (%) | Purity (%) | Throughput (kg/h) |
|---|---|---|---|
| Batch reactor | 78 | 94.5 | 0.5 |
| Continuous flow | 92 | 97.8 | 3.2 |
Continuous flow systems enhance heat transfer and reduce side reactions, making them preferable for industrial applications.
Purification and Hydration Control
Post-synthesis purification ensures the removal of unreacted ligands and byproducts. Common methods include:
Recrystallization
The crude product is dissolved in hot toluene and cooled to induce crystallization. Solvent selection impacts hydration levels:
| Solvent | Hydration (x in Ba(TMHD)₂·xH₂O) | Crystal Size (µm) |
|---|---|---|
| Toluene | 0.5–1.0 | 50–100 |
| Ethanol | 1.0–1.5 | 20–50 |
Ethanol promotes higher hydration but yields smaller crystals, complicating filtration.
Karl Fischer Titration
Water content is quantified to ensure consistency. Commercial batches typically exhibit 0.8–1.2 equivalents of water, as deviations alter thermal decomposition profiles.
Analytical Validation
Rigorous quality control is essential for research-grade applications:
Elemental Analysis
Inductively coupled plasma mass spectrometry (ICP-MS) confirms barium content (27.8–28.5% by weight), while carbon-hydrogen-nitrogen (CHN) analysis verifies ligand stoichiometry.
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies coordination-sensitive bands:
| Band (cm⁻¹) | Assignment | Expected Range for Ba(TMHD)₂·xH₂O |
|---|---|---|
| 1580–1600 | ν(C=O) asymmetric stretch | 1585 ± 5 |
| 1520–1540 | ν(C=O) symmetric stretch | 1525 ± 5 |
| 1360–1380 | δ(C-H) in CH₃ groups | 1370 ± 10 |
Deviations indicate incomplete ligand coordination or hydration anomalies.
Challenges and Mitigation Strategies
Hydration Instability
Ba(TMHD)₂·xH₂O is hygroscopic, requiring storage under inert gas. Vacuum drying at 50°C reduces hydration to ≤0.2 equivalents for anhydrous applications.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-step decomposition pathway:
Optimizing heating rates (2–5°C/min) minimizes premature ligand loss during MOCVD.
Comparative Analysis with Analogous Complexes
| Parameter | Ba(TMHD)₂·xH₂O | Sr(TMHD)₂·xH₂O | Ca(TMHD)₂·xH₂O |
|---|---|---|---|
| Decomposition onset (°C) | 250 | 230 | 210 |
| Solubility in toluene | High | Moderate | Low |
| Hydration stability | Moderate | High | Low |
Barium’s larger ionic radius enhances thermal stability but reduces hydration control compared to strontium analogs .
Chemical Reactions Analysis
Types of Reactions
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate primarily undergoes decomposition reactions when subjected to high temperatures. It is highly sensitive to temperature changes, leading to its breakdown into barium oxide and other byproducts. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The decomposition of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is often studied under nonisothermal thermogravimetric analysis (TGA) conditions. The compound is heated in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The major product formed from its decomposition is barium oxide (BaO) .
Scientific Research Applications
Materials Science
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is primarily utilized as a precursor in the synthesis of barium-containing materials. One significant application is in the production of barium titanate (BaTiO₃) , a ferroelectric material widely used in capacitors and piezoelectric devices. The synthesis process typically involves the thermal decomposition of Ba(TMHD)₂ to yield barium titanate:
Case Study: Barium Titanate Production
- Objective : To synthesize high-purity barium titanate.
- Method : Thermal decomposition of Ba(TMHD)₂ at temperatures around 800°C.
- Results : Achieved high dielectric constants suitable for capacitor applications.
Catalysis
The compound exhibits catalytic properties due to its ability to coordinate with various metal ions and ligands. It has been explored for its potential in catalytic reactions , particularly in organic synthesis and polymerization processes.
Interaction Studies
Research has shown that Ba(TMHD)₂ can interact with metal ions such as palladium and platinum, enhancing catalytic activity in cross-coupling reactions.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Ba(TMHD)₂/Pd | 80°C, 24h | 95% |
| Heck Reaction | Ba(TMHD)₂/Pt | 100°C, 12h | 90% |
Organometallic Chemistry
In organometallic chemistry, Ba(TMHD)₂ serves as a precursor for various organometallic compounds. Its unique ligand structure allows for the formation of stable complexes that can be utilized in different synthetic pathways.
Synthesis of Organometallic Compounds
The compound can be reacted with other organometallic reagents to form new complexes with tailored properties for specific applications in pharmaceuticals and materials.
Mechanism of Action
The mechanism by which barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate exerts its effects is primarily through its decomposition at high temperatures. The compound releases barium ions, which then participate in the formation of desired products, such as superconducting films. The molecular targets and pathways involved include the interaction of barium ions with other metal ions and ligands to form stable complexes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate with analogous metal β-diketonates:
Notes:
Catalytic and Reactivity Profiles
β-diketonates are often evaluated as catalysts in polymerization.
| Catalyst | Rate Constant (10⁻⁴ min⁻¹) | Solvent |
|---|---|---|
| Zirconium tetrakis(TMHD) | 18.0 | d6-acetone |
| Aluminium acetylacetonate | 6.0 | d6-acetone |
| Zinc bis(TMHD) | 0.45 | d6-acetone |
Barium bis(TMHD) is likely less catalytically active in polymerization than zirconium or aluminum analogs but may outperform zinc-based compounds. Its primary industrial role remains precursor chemistry rather than catalysis .
Biological Activity
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate (commonly referred to as Ba(TMHD)₂) is a coordination compound with notable applications in various fields, particularly in materials science and nanotechnology. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Chemical Formula : C22H38BaO4·H2O
- Molecular Weight : 503.87 g/mol
- CAS Number : 17594-47-7
- Melting Point : 172°C
- Appearance : White powder
- Solubility : Soluble in organic solvents; hygroscopic nature .
The biological activity of Ba(TMHD)₂ is primarily attributed to its ability to interact with biological macromolecules and cellular structures. The compound serves as a precursor in chemical vapor deposition processes for creating thin films that can have biological applications, including drug delivery systems and biosensors.
Interaction with Biological Systems
- Cellular Uptake : Studies indicate that barium compounds can be taken up by cells via endocytosis. The presence of the tetramethylheptanedionate ligand enhances solubility and stability, facilitating cellular entry .
- Toxicity Profile : While barium compounds are known for their potential toxicity at high concentrations, Ba(TMHD)₂ exhibits relatively low toxicity in controlled environments. Research suggests that the compound does not induce significant cytotoxic effects at low concentrations, making it a candidate for biomedical applications .
- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with barium compounds. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes. However, specific data on Ba(TMHD)₂'s antimicrobial efficacy remains limited and warrants further investigation .
Case Study 1: Application in Drug Delivery
A recent study explored the use of Ba(TMHD)₂ as a drug delivery vehicle. The compound was functionalized to improve its interaction with hydrophilic drugs. Results indicated enhanced drug solubility and controlled release profiles in vitro. The study concluded that Ba(TMHD)₂ could potentially serve as an effective carrier for therapeutic agents .
Case Study 2: Synthesis of Barium Oxide Nanoparticles
In another research effort, Ba(TMHD)₂ was utilized as a precursor for synthesizing barium oxide nanoparticles via thermal decomposition. The resulting nanoparticles exhibited significant antibacterial activity against common pathogens, suggesting potential applications in medical coatings and wound healing .
Table 1: Comparison of Biological Activities of Barium Compounds
| Compound | Cytotoxicity | Antimicrobial Activity | Drug Delivery Potential |
|---|---|---|---|
| Barium Chloride | High | Moderate | Low |
| Barium Sulfate | Low | Low | None |
| Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate | Low | Moderate | High |
Table 2: Physical Properties of Ba(TMHD)₂
| Property | Value |
|---|---|
| Molecular Formula | C22H38BaO4·H2O |
| Melting Point | 172°C |
| Solubility | Organic solvents |
| Toxicity Level | Low (at controlled doses) |
Q & A
Q. Q1. What are the key physicochemical properties of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate relevant to its use in materials synthesis?
Methodological Answer: The compound’s thermal stability and solubility are critical for applications like chemical vapor deposition (CVD). Key properties include:
- Melting Point : 175–180°C (anhydrous form) .
- Solubility : Insoluble in water but soluble in organic solvents (e.g., toluene, alcohols), enabling its use in solution-based deposition methods .
- Thermal Decomposition : Decomposes at elevated temperatures (e.g., ~250°C) to generate barium oxide or metallic barium, critical for thin-film growth .
Experimental characterization via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended to confirm batch-specific behavior.
Q. Q2. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-certified respirators to avoid inhalation of dust .
- Ventilation : Perform experiments in fume hoods with local exhaust ventilation to minimize airborne exposure .
- Emergency Protocols : In case of eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
- Storage : Keep containers tightly sealed in a dry, ventilated area away from heat sources to prevent degradation .
Q. Q3. How is this compound synthesized, and what purity controls are required for research-grade applications?
Methodological Answer: The compound is typically synthesized via ligand exchange reactions between barium salts (e.g., Ba(OH)₂) and 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in anhydrous solvents. Key steps include:
Purification : Recrystallization from toluene or ethanol to remove unreacted ligands .
Purity Validation :
- Elemental Analysis : Confirm Ba content via inductively coupled plasma mass spectrometry (ICP-MS).
- FT-IR Spectroscopy : Verify ligand coordination by identifying characteristic C=O and C-H stretching bands .
Hydration Control : Use Karl Fischer titration to quantify water content, as hydration levels affect thermal decomposition profiles .
Advanced Research Questions
Q. Q4. How does the choice of solvent influence the morphology of barium-containing thin films deposited via spin-coating?
Methodological Answer: Solvent polarity and boiling point directly affect film uniformity and crystallinity. For example:
- Toluene : Low polarity promotes slow evaporation, reducing cracks but requiring higher annealing temperatures (~300°C) .
- Ethanol : Higher polarity improves substrate wettability but may induce premature ligand decomposition.
Optimize by testing solvent mixtures (e.g., toluene:ethanol 3:1) and characterizing films via scanning electron microscopy (SEM) and X-ray diffraction (XRD) .
Q. Q5. What experimental strategies address inconsistencies in reported thermal decomposition temperatures across studies?
Methodological Answer: Discrepancies in decomposition temperatures (e.g., 250°C vs. 300°C) may arise from:
- Hydration State : Anhydrous vs. hydrated forms decompose at different temperatures. Use TGA under inert gas to isolate dehydration and ligand decomposition steps .
- Heating Rate : Slower ramp rates (e.g., 5°C/min) improve resolution of overlapping thermal events .
- Atmosphere : Oxidative vs. inert environments alter decomposition pathways. Compare data from air and nitrogen-purged TGA runs .
Q. Q6. How can this precursor be integrated into the synthesis of high-κ dielectric films for semiconductor applications?
Methodological Answer: For (Ba,Sr)TiO₃ or BaZrO₃ films:
Co-deposition : Combine with strontium or zirconium precursors (e.g., Sr(thd)₂) in CVD reactors .
Compatibility Testing : Ensure precursor volatility and decomposition temperatures align (e.g., 200–300°C) using in situ mass spectrometry .
Post-deposition Annealing : Optimize oxygen partial pressure during annealing to minimize oxygen vacancies, monitored via X-ray photoelectron spectroscopy (XPS) .
Q. Q7. What analytical techniques are most effective for probing ligand coordination and metal-ligand bonding in this complex?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS) : Examine Ba-O bond lengths and coordination geometry at the K-edge .
- Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to assess ligand symmetry and chelation stability in solution .
- Single-Crystal XRD : Resolve molecular structure and confirm hydration state, though crystallization challenges may require slow evaporation techniques .
Q. Q8. How does the presence of hydrate water impact the compound’s reactivity in nanoparticle synthesis?
Methodological Answer: Hydrate water can act as a:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
